

E7090 Technical Support Center

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Compound of Interest

Compound Name: E7090

Cat. No.: B607249

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guides for the use of **E7090**, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Frequently Asked Questions (FAQs)

Q1: What is **E7090** and what is its mechanism of action?

A1: **E7090** is an orally available and potent small molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.^{[1][2][3]} Its chemical name is 5-({2-[(4-{1-(2-Hydroxyethyl)piperidin-4-yl}phenyl)carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide, and it is often used in its succinate salt form.^{[3][4]} **E7090** works by inhibiting the tyrosine kinase activity of FGFRs, thereby blocking the downstream signaling pathways that are crucial for cell proliferation, survival, and migration in cancer cells with FGFR genetic alterations.^{[1][4]}

Q2: What are the recommended storage conditions for **E7090** solid compound and stock solutions?

A2: Proper storage is crucial to maintain the stability and activity of **E7090**. For the solid compound, it is recommended to store it at -20°C or -80°C. For stock solutions, the following storage conditions are advised:

- -80°C: Stable for up to 6 months.^{[1][2]}
- -20°C: Stable for up to 1 month.^{[1][2]}

To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.^[2]

Q3: How should I prepare **E7090** solutions for my experiments?

A3: The solubility of **E7090** can vary depending on the solvent. For in vitro studies, **E7090** is typically dissolved in DMSO to prepare a stock solution.^[3] For in vivo experiments, specific formulations are required to ensure solubility and bioavailability. It is recommended to prepare working solutions for in vivo studies freshly on the day of use.^[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.^{[1][2]}

Q4: In which signaling pathway does **E7090** act?

A4: **E7090** inhibits the FGFR signaling pathway. Upon binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs), the receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades. **E7090** has been shown to inhibit the phosphorylation of FGFR and downstream signaling molecules such as FRS2 α , ERK1/2, and AKT.^{[1][2]}

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation in stock solution	Improper storage, solvent evaporation, or exceeding solubility limit.	Warm the solution gently and sonicate to redissolve. Ensure the vial is tightly sealed. If precipitation persists, prepare a fresh stock solution.
Inconsistent experimental results	Degradation of E7090 due to improper storage or multiple freeze-thaw cycles.	Aliquot stock solutions to minimize freeze-thaw cycles. Always use freshly prepared working solutions for in vivo studies. Verify the compound's integrity if degradation is suspected.
Low solubility in aqueous media	E7090 has limited solubility in aqueous solutions.	For in vivo studies, use a recommended co-solvent system. For in vitro assays, ensure the final DMSO concentration in the culture medium is low and does not affect cell viability.

Quantitative Data

Table 1: Inhibitory Activity of **E7090** against FGFR Kinases

Target	IC ₅₀ (nM)
FGFR1	0.71[1][2][3]
FGFR2	0.50[1][2][3]
FGFR3	1.2[1][2][3]
FGFR4	120[1][2][3]

Table 2: Proliferative IC₅₀ of **E7090** in a Cancer Cell Line

Cell Line	IC ₅₀ (nM)	Genetic Alteration
SNU-16 (Gastric Cancer)	3.0 - 5.7	FGFR2 Amplification

Experimental Protocols

Protocol 1: Preparation of **E7090** Stock Solution for In Vitro Assays

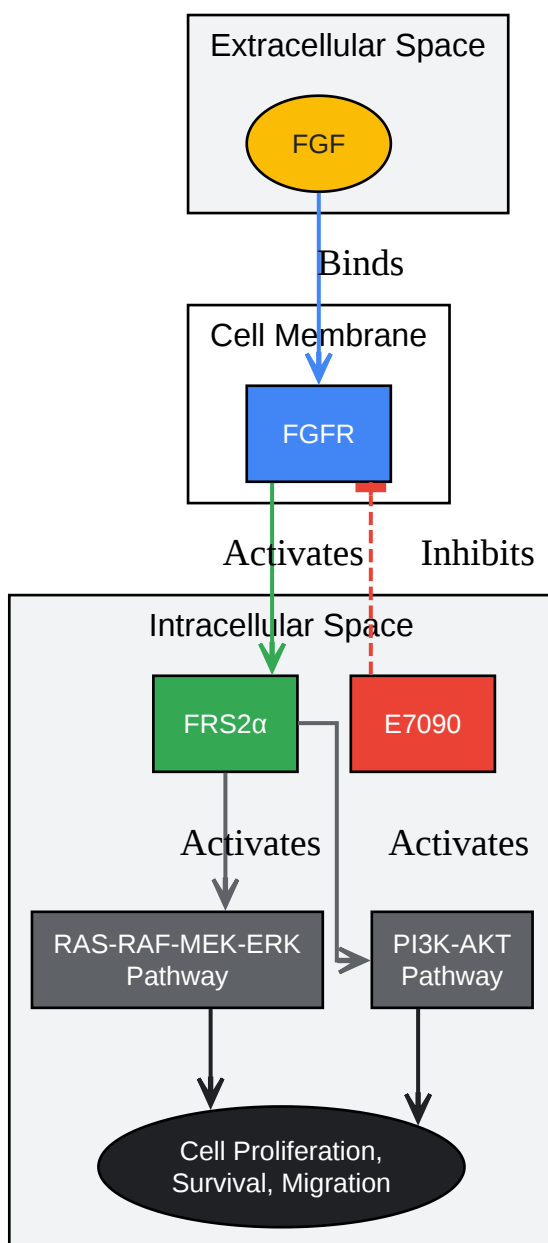
- **Compound Preparation:** Allow the vial of solid **E7090** to equilibrate to room temperature for at least 60 minutes before opening.
- **Dissolution:** Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
- **Mixing:** Gently vortex or sonicate the solution to ensure complete dissolution.
- **Storage:** Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[\[1\]](#)[\[2\]](#)

Protocol 2: Preparation of **E7090** Formulation for In Vivo Oral Administration

This protocol provides a clear solution with a solubility of at least 2.5 mg/mL.[\[1\]](#)[\[2\]](#)

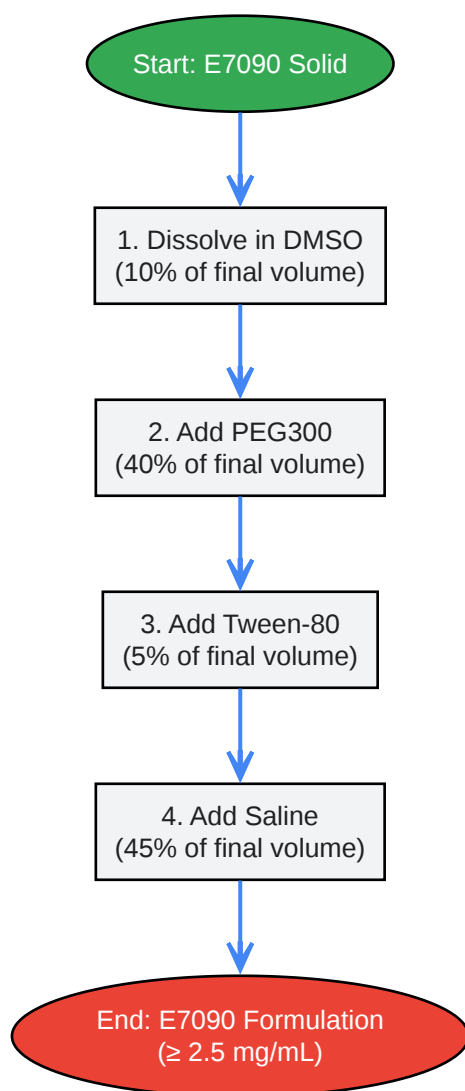
- **Initial Dissolution:** Dissolve **E7090** in DMSO to constitute 10% of the final volume.
- **Addition of Co-solvents:** Sequentially add PEG300 to 40% of the final volume and Tween-80 to 5% of the final volume, mixing thoroughly after each addition.
- **Final Dilution:** Add Saline to bring the solution to the final desired volume (45%).
- **Administration:** The working solution for in vivo experiments should be prepared fresh on the day of use.[\[2\]](#)

Visualizations



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Caption: FGFR signaling pathway and the inhibitory action of **E7090**.



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Caption: Workflow for preparing **E7090** for in vivo oral administration.

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